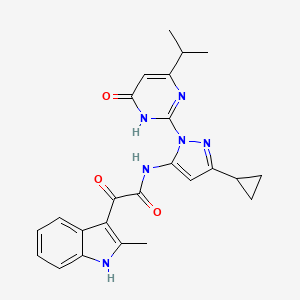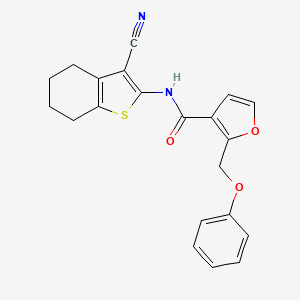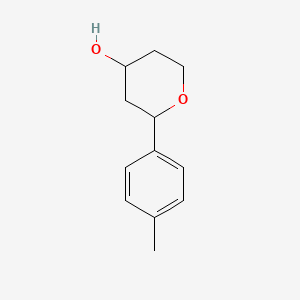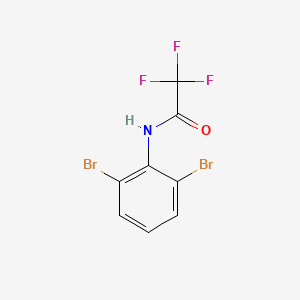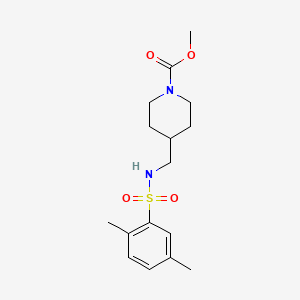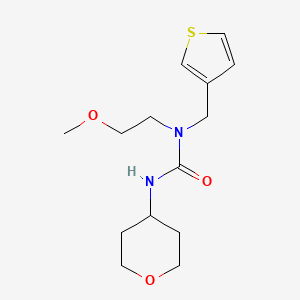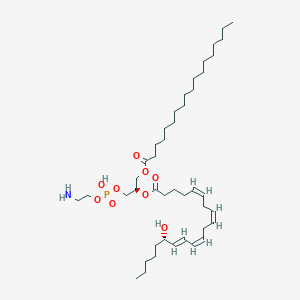
18:0/15-Hete-PE
Descripción general
Descripción
“18:0/15-Hete-PE” is also known as 1-Octadecanoyl-2-(15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine . It is a type of oxidized glycerophospholipid . The molecular formula of 18:0/15-Hete-PE is C43H78NO9P .
Synthesis Analysis
The synthesis of 18:0/15-Hete-PE involves the oxidation of 18:0a/20:4-PE using soybean lipoxygenase in a deoxycholate and borate buffer. The resulting hydroperoxides are then reduced to corresponding hydroxides by SnCl2 .Molecular Structure Analysis
The exact mass of 18:0/15-Hete-PE is 783.5414 and its molecular weight is 784.0545 . For more detailed structural information, please refer to the molecular file or KCF file provided in the KEGG COMPOUND database .Chemical Reactions Analysis
The initial product of the reaction involving 18:0/15-Hete-PE is extremely short-lived in cells. If not otherwise metabolized, it is rapidly reduced to 15(S)-HETE .Physical And Chemical Properties Analysis
The mass of 18:0/15-Hete-PE is 784.0561 dalton . For more detailed physical and chemical properties, please refer to the LIPID MAPS Structure Database .Aplicaciones Científicas De Investigación
Asthma and Airway Inflammation
180/15-Hete-PE: plays a significant role in the pathophysiology of asthma, particularly in the context of airway inflammation. It is involved in the regulation of goblet cell differentiation in human airway epithelial cells (HAECs). The cytokine IL-13 , which is associated with type 2 inflammation, induces the expression of 15-lipoxygenase-1 (15LO1) in HAECs, leading to the generation of 15-HETE-PE. This lipid mediator is crucial for epithelial cell remodeling, which includes goblet cell hyperplasia and mucus hypersecretion, both hallmark features of asthma .
Epithelial Cell Remodeling
The generation of 15-HETE-PE by 15LO1 following IL-13 stimulation is a key event in epithelial cell remodeling. This process is essential for maintaining the integrity and function of the epithelial barrier. In asthma, the remodeling facilitated by 15-HETE-PE includes changes in cell differentiation and an increase in mucin production, which can lead to mucus overproduction and airway obstruction .
Mucin Secretion Regulation
15-HETE-PE is implicated in the regulation of mucin secretion in the airways. By influencing the expression of forkhead box proteins A3 (FOXA3) and A2 (FOXA2), it modulates the production of mucin 5AC, a major component of mucus. This regulation is particularly relevant in asthmatic conditions where mucus overproduction is a problem .
Inflammatory Response Modulation
Beyond its role in structural changes, 15-HETE-PE is also involved in modulating the inflammatory response. It can affect the production of periostin, a matricellular protein that plays a role in the inflammatory process. By modulating such inflammatory mediators, 15-HETE-PE can influence the overall inflammatory milieu within the airways .
Potential Therapeutic Target
Given its central role in several pathophysiological processes in asthma, 15-HETE-PE represents a potential therapeutic target. Pharmacological interventions that modulate the 15LO1 pathway and, consequently, the production of 15-HETE-PE, could offer new avenues for treating asthma and reducing symptoms related to mucus hypersecretion and airway inflammation .
Lipidomics Research
15-HETE-PE is also of interest in the field of lipidomics, which studies the structure, function, and dynamics of lipids in biological systems. As a lipid mediator, its analysis can provide insights into lipid signaling pathways and their alterations in diseases like asthma.
Cell Signaling Studies
The role of 15-HETE-PE in cell signaling is another area of research interest. It is part of complex signaling networks that regulate cellular functions such as differentiation, proliferation, and apoptosis. Understanding how 15-HETE-PE influences these processes can shed light on the mechanisms of disease progression and the identification of new biomarkers.
Biochemical Assays Development
Finally, 15-HETE-PE can be used in the development of biochemical assays to study enzyme activities, receptor-ligand interactions, and other biochemical processes. Such assays are valuable tools for both basic research and the development of diagnostic tests.
Propiedades
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78NO9P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(46)50-38-41(39-52-54(48,49)51-37-36-44)53-43(47)35-31-27-24-21-18-15-16-19-22-25-29-33-40(45)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,45H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSHQSNRXGUFHT-AQLFUWFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78NO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
18:0/15-Hete-PE | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927184.png)
![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)
![3-butyl-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2927186.png)
![O-[(1-Methylcyclopropyl)methyl]hydroxylamine](/img/structure/B2927188.png)



